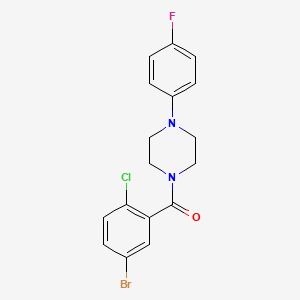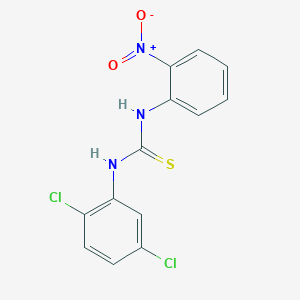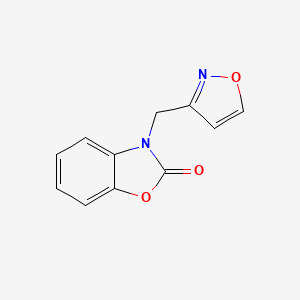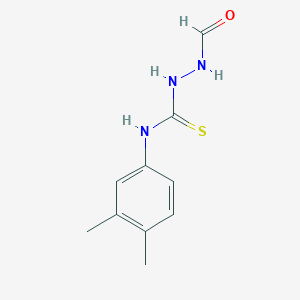
1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as BCFP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is not yet fully understood. However, it has been suggested that 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine acts as a partial agonist at the dopamine D2 receptor and serotonin 5-HT1A receptor. This dual activity may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has been reported to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has also been found to modulate the activity of GABAergic and glutamatergic systems, which may explain its anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of research could be to investigate the effects of 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine on other neurotransmitter systems in the brain, such as the glutamatergic and cholinergic systems. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is a promising compound with potential applications in medicinal chemistry. Its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors make it a useful tool for studying these receptors in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antipsychotic and antidepressant activities in animal models. 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has also been reported to have anxiolytic and sedative effects. Additionally, 1-(5-bromo-2-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been investigated for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O/c18-12-1-6-16(19)15(11-12)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHSYWOOXRTAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3-dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4819506.png)
![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4819514.png)
![4-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4819516.png)
![N-(2,4-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4819525.png)

![N-[4-(4-morpholinyl)benzyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4819531.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B4819543.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4819546.png)



![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4819586.png)